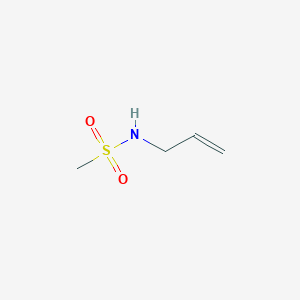

N-烯丙基甲烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Allylmethanesulfonamide is a chemical compound with the molecular formula C4H9NO2S . It has an average mass of 135.185 Da and a monoisotopic mass of 135.035400 Da .

Synthesis Analysis

The synthesis of N-Allylmethanesulfonamide involves several stages. For instance, one method involves the use of triethylamine in dichloromethane at temperatures between 0 and 20°C . Another method involves the use of sodium hydride in diethyl ether at 20°C, followed by a reaction with iodine .Molecular Structure Analysis

The molecular structure of N-Allylmethanesulfonamide consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

N-Allylmethanesulfonamide undergoes various chemical reactions. For instance, it reacts with triethylamine in dichloromethane at 20°C to yield different products . It also reacts with bromine in dichloromethane at 0°C .Physical And Chemical Properties Analysis

N-Allylmethanesulfonamide is a liquid at normal temperatures .科学研究应用

- N-Allylmethanesulfonamide exhibits antimicrobial activity against various pathogens. It belongs to the class of N-halamines , which are compounds containing halogenated amine groups. These N-halamines release active halogens (such as chlorine or bromine) upon contact with water or moisture, effectively inhibiting microbial growth .

Antimicrobial Properties

安全和危害

N-Allylmethanesulfonamide is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

作用机制

Target of Action

N-Allylmethanesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . .

Mode of Action

Sulfonamides, including N-Allylmethanesulfonamide, are believed to inhibit the enzyme dihydropteroate synthase (DHPS), which is involved in the production of folic acid in bacteria . By blocking this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency in this essential nutrient This disruption affects various downstream processes, including DNA synthesis, as folic acid is a precursor to nucleotides

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, are metabolized in the liver, and are excreted in the urine .

Result of Action

The primary result of N-Allylmethanesulfonamide’s action is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent.

属性

IUPAC Name |

N-prop-2-enylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-3-4-5-8(2,6)7/h3,5H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVZEADQWCCODY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405460 |

Source

|

| Record name | N-Allylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allylmethanesulfonamide | |

CAS RN |

59639-96-2 |

Source

|

| Record name | N-Allylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)

![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)